Prmt7-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

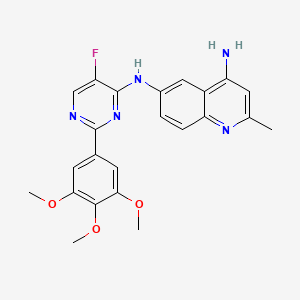

Molecular Formula |

C23H22FN5O3 |

|---|---|

Molecular Weight |

435.5 g/mol |

IUPAC Name |

6-N-[5-fluoro-2-(3,4,5-trimethoxyphenyl)pyrimidin-4-yl]-2-methylquinoline-4,6-diamine |

InChI |

InChI=1S/C23H22FN5O3/c1-12-7-17(25)15-10-14(5-6-18(15)27-12)28-23-16(24)11-26-22(29-23)13-8-19(30-2)21(32-4)20(9-13)31-3/h5-11H,1-4H3,(H2,25,27)(H,26,28,29) |

InChI Key |

DJRAKTLQKMVYOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)NC3=NC(=NC=C3F)C4=CC(=C(C(=C4)OC)OC)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

What is the mechanism of action of Prmt7-IN-1?

An In-depth Technical Guide to the Mechanism of Action of PRMT7 Inhibitors

This guide provides a comprehensive overview of the mechanism of action for selective inhibitors of Protein Arginine Methyltransferase 7 (PRMT7), with a primary focus on the well-characterized chemical probe SGC3027 and its active form, SGC8158.

Introduction to PRMT7

Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme. Unlike other PRMTs, it solely catalyzes the formation of monomethylarginine (MMA) on its substrates.[1][2] PRMT7 plays a crucial role in a variety of cellular processes, including gene expression, DNA damage response, cellular stress response, and immune signaling.[3][4][5] Dysregulation of PRMT7 has been implicated in several diseases, including cancer, making it an attractive therapeutic target.[3][6][7]

Prmt7-IN-1: Focus on SGC3027 and SGC8158

While the designation "this compound" is not widely used in the scientific literature, the most potent and selective chemical probe for PRMT7 is SGC3027. SGC3027 is a cell-permeable prodrug that is intracellularly converted by reductases to its active form, SGC8158.[4][8][9] SGC8158 acts as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMT7's methyltransferase activity.[4][10]

Biochemical Mechanism of Action

SGC8158 directly inhibits the enzymatic activity of PRMT7 by competing with the methyl donor, SAM. This prevents the transfer of a methyl group from SAM to arginine residues on PRMT7 substrates.[4][10]

Quantitative Data: In Vitro Inhibition

| Compound | Assay Type | Substrate | IC50 | Reference |

| SGC8158 | Biochemical Assay | Histone H2B (23-37) | < 2.5 nM | [9][11][12] |

| SGC8158 | In Vitro Methylation Assay | HSPA8 (HSP70) | 294 ± 26 nM | [6] |

| SGC3027 | In Vitro Methylation Assay | Heat Shock Protein 70 (Hsp70) | 2.4 µM | [9][11][12] |

Cellular Mechanism of Action

In a cellular context, treatment with the prodrug SGC3027 leads to the accumulation of the active inhibitor SGC8158, resulting in the inhibition of PRMT7-mediated methylation of cellular proteins. A primary and well-validated substrate of PRMT7 is the Heat Shock Protein 70 (HSP70) family.[4][10] Inhibition of PRMT7 leads to a significant reduction in the monomethylation of HSP70 at arginine 469.[4] This modulation of HSP70 methylation and other substrates has several downstream consequences:

-

Impaired Cellular Stress Response: Inhibition of PRMT7 and the subsequent reduction in HSP70 methylation lead to decreased tolerance to proteostasis perturbations, such as heat shock and treatment with proteasome inhibitors.[4][10]

-

Enhanced DNA Damage and Reduced Repair: SGC8158 has been shown to suppress the proliferation of various cancer cells by inducing cell cycle arrest and cellular senescence.[3] It also impairs both homologous recombination (HR) and non-homologous end joining (NHEJ) DNA repair pathways, thereby sensitizing cancer cells to DNA-damaging agents like doxorubicin.[3]

-

Modulation of Antiviral and Antitumor Immunity: PRMT7 acts as a negative regulator of the type I interferon (IFN) signaling pathway.[13][14][15] By inhibiting PRMT7, SGC3027 can enhance the expression of genes related to the IFN-γ signaling pathway, antigen presentation, and chemokine signaling.[5][15] This occurs through the upregulation of RIG-I and MDA5, sensors of viral RNA, leading to an enhanced anti-viral and anti-tumor immune response.[15]

Quantitative Data: Cellular Activity

| Compound | Assay Type | Cell Line | Effect | IC50 | Reference |

| SGC3027 | HSP70 Methylation Inhibition | C2C12 | Inhibition of HSP70 methylation | 1.3 µM | [8] |

| SGC8158 | Growth Inhibition | Various Cancer Cells | Inhibition of cell proliferation | 2-9 µM | [1][16][17] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of PRMT7 Inhibition in the Cellular Stress Response

Caption: Mechanism of SGC3027 in the cellular stress response.

Signaling Pathway of PRMT7 Inhibition in Antitumor Immunity

Caption: SGC3027 enhances antitumor immunity via the MAVS pathway.

Experimental Workflow for Biochemical Inhibition Assay

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PRMT7 - Wikipedia [en.wikipedia.org]

- 3. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SGC3027 - Applications - CAT N°: 25325 [bertin-bioreagent.com]

- 10. biorxiv.org [biorxiv.org]

- 11. medkoo.com [medkoo.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PRMT7 ablation stimulates anti-tumor immunity and sensitizes melanoma to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SGC8158 - Nordic Biosite [nordicbiosite.com]

- 17. adooq.com [adooq.com]

Prmt7-IN-1 and SGC8158: Chemical Probes for Unraveling the Function of Protein Arginine Methyltransferase 7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein arginine methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA) on its substrates. Dysregulation of PRMT7 has been implicated in various physiological and pathological processes, including cancer, cellular stress response, and innate immunity, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of Prmt7-IN-1 and the more potent and selective chemical probe SGC3027 (prodrug) and its active form SGC8158, for interrogating PRMT7 biology.

Chemical Probes for PRMT7

Two key chemical tools have emerged for the study of PRMT7: this compound and the SGC probe SGC3027/SGC8158.

This compound is a commercially available inhibitor of PRMT7. While it serves as a useful tool for initial investigations, its full selectivity profile against other PRMTs and methyltransferases has not been extensively published.

SGC3027 and SGC8158 : Developed by the Structural Genomics Consortium (SGC), SGC3027 is a cell-permeable prodrug that is intracellularly converted to the potent and selective PRMT7 inhibitor, SGC8158. SGC8158 is a SAM-competitive inhibitor and has been extensively characterized, making it the current gold-standard chemical probe for studying PRMT7. An inactive control compound, SGC8158N, is also available for rigorous assessment of on-target effects.

Data Presentation

Biochemical and Cellular Activity of PRMT7 Inhibitors

| Compound | Target | In Vitro IC50 | Cellular IC50 | Mechanism of Action | Notes |

| This compound | PRMT7 | 2.1 µM[1] | 1.0 - 4.4 µM (in various cancer cell lines)[1] | Not explicitly stated | Limited selectivity data available. |

| SGC8158 | PRMT7 | < 2.5 nM[2] | - | SAM-competitive, peptide non-competitive[3] | Active form of the prodrug SGC3027. |

| SGC3027 | PRMT7 | - | 2.4 µM (in C2C12 cells, for HSP70 methylation) | Prodrug | Converted to SGC8158 intracellularly. |

| SGC8158N | - | 14 ± 2 µM (against PRMT7)[2] | > 40 µM (for HSP70 methylation) | - | Inactive control for SGC8158. |

Selectivity Profile of SGC8158

SGC8158 has been profiled against a panel of 35 methyltransferases and has demonstrated high selectivity for PRMT7.[2]

| Target | IC50 |

| PRMT7 | < 2.5 nM |

| PRMT1 | > 100 µM |

| PRMT3 | > 100 µM |

| PRMT4 (CARM1) | > 100 µM |

| PRMT5 | > 100 µM |

| PRMT6 | > 100 µM |

| PRMT8 | > 100 µM |

| PRMT9 | > 100 µM |

| Other Methyltransferases | Generally > 10 µM |

Signaling Pathways Involving PRMT7

Cellular Stress Response via HSP70 Methylation

PRMT7 plays a crucial role in the cellular stress response by methylating Heat Shock Protein 70 (HSP70) at arginine 469 (R469).[4][5] This methylation is dependent on the ATP-bound, open conformation of HSP70 and is critical for maintaining proteostasis. Inhibition of PRMT7 leads to reduced HSP70 methylation, impairing the cell's ability to cope with stressors like heat shock and proteasome inhibition.[4]

Antiviral Innate Immunity via MAVS Regulation

PRMT7 acts as a negative regulator of the antiviral innate immune response. It methylates the mitochondrial antiviral-signaling protein (MAVS) at arginine 232 (R232), which attenuates the interaction of MAVS with RIG-I and prevents MAVS aggregation, a critical step for downstream signaling and interferon production.[2][6] Upon viral infection, PRMT7 is downregulated, leading to reduced MAVS methylation and activation of the antiviral response.[2]

Experimental Protocols

In Vitro PRMT7 Inhibition Assay (Scintillation Proximity Assay)

This protocol is adapted from methodologies used for characterizing PRMT inhibitors.[7][8]

Materials:

-

Recombinant human PRMT7

-

Biotinylated histone H2B peptide (e.g., residues 21-41)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)

-

This compound, SGC8158, SGC8158N

-

Assay Buffer: 50 mM HEPES (pH 8.0), 1 mM EDTA, 50 mM NaCl, 0.5 mM DTT

-

Streptavidin-coated SPA beads

-

96-well microplate

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the inhibitors (this compound, SGC8158, SGC8158N) in DMSO.

-

In a 96-well plate, add 2 µL of the inhibitor dilutions. For control wells, add 2 µL of DMSO.

-

Add 10 µL of a solution containing the biotinylated H2B peptide substrate (final concentration, e.g., 0.3 µM) and [3H]-SAM (final concentration, e.g., 1.1 µM) in Assay Buffer to each well.

-

Initiate the reaction by adding 8 µL of recombinant PRMT7 (final concentration to be optimized for linear reaction kinetics) in Assay Buffer to each well. The final reaction volume is 20 µL.

-

Incubate the plate at 25°C for 30 minutes.

-

Stop the reaction by adding 180 µL of a suspension of streptavidin-coated SPA beads in a suitable stop buffer (e.g., Assay Buffer with excess unlabeled SAM).

-

Incubate the plate for 1 hour at room temperature to allow the biotinylated peptide to bind to the SPA beads.

-

Measure the scintillation signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 values by fitting the data to a dose-response curve.

Cellular HSP70 Methylation Assay (Western Blot)

This protocol describes how to assess the inhibition of PRMT7-mediated HSP70 methylation in cells.[9]

Materials:

-

Cell line of interest (e.g., C2C12, HEK293T)

-

SGC3027 and SGC3027N (or this compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies:

-

Anti-pan-mono-methyl-arginine antibody

-

Anti-HSP70 antibody

-

Anti-PRMT7 antibody

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels, transfer membranes (e.g., PVDF), and Western blotting reagents

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of SGC3027 and SGC3027N (or this compound) for 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pan-mono-methyl-arginine overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: Detect the signal using a chemiluminescence substrate and an imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with antibodies against total HSP70, PRMT7, and a loading control to normalize the methylation signal.

-

Data Analysis: Quantify the band intensities and calculate the ratio of mono-methyl-arginine signal to total HSP70 signal. Determine the IC50 for the inhibition of cellular HSP70 methylation.

Co-Immunoprecipitation of PRMT7 and MAVS

This protocol is for investigating the interaction between PRMT7 and MAVS in cells.[1][10]

Materials:

-

HEK293T cells

-

Plasmids encoding tagged PRMT7 (e.g., Myc-PRMT7) and tagged MAVS (e.g., Flag-MAVS)

-

Transfection reagent

-

Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease inhibitors)

-

Anti-Flag antibody (for IP)

-

Anti-Myc antibody (for Western blot)

-

Anti-MAVS antibody (for Western blot)

-

Protein A/G magnetic beads or agarose beads

-

Western blotting reagents as described above

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids encoding Myc-PRMT7 and Flag-MAVS.

-

Cell Lysis: After 24-48 hours, lyse the cells in Co-IP lysis buffer.

-

Immunoprecipitation: a. Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-Flag antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for another 2-4 hours at 4°C. d. Wash the beads three to five times with Co-IP lysis buffer.

-

Elution and Western Blotting: a. Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer. b. Analyze the eluates by Western blotting using anti-Myc and anti-Flag (or anti-MAVS) antibodies. The presence of a band corresponding to Myc-PRMT7 in the Flag-MAVS immunoprecipitate indicates an interaction.

Conclusion

This compound and, more notably, the chemical probe SGC3027/SGC8158, are invaluable tools for elucidating the diverse biological roles of PRMT7. This guide provides the necessary technical information, including quantitative data, signaling pathway diagrams, and detailed experimental protocols, to empower researchers in their investigation of PRMT7 function and its potential as a therapeutic target. The use of these probes, in conjunction with the provided methodologies, will facilitate a deeper understanding of the significance of arginine monomethylation in health and disease.

References

- 1. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 6. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of Protein Arginine Methyltransferase 7: A Technical Guide

Executive Summary: Protein Arginine Methyltransferase 7 (PRMT7) is a unique, evolutionarily conserved member of the PRMT family, distinguished as the sole Type III enzyme that exclusively catalyzes the monomethylation of arginine residues.[1][2][3] This post-translational modification regulates protein-protein and protein-nucleic acid interactions, implicating PRMT7 in a vast array of cellular processes.[4][5] Its functions span from epigenetic regulation of gene expression and maintenance of stem cell pluripotency to critical roles in the DNA damage and cellular stress responses.[1][6] Dysregulation of PRMT7 is increasingly linked to human diseases, including syndromic neurodevelopmental disorders and the progression of various cancers, making it an important subject of research for therapeutic development.[6][7][8] This document provides a comprehensive overview of the molecular profile, biological functions, and substrates of PRMT7, along with detailed methodologies for its study.

Molecular and Enzymatic Profile of PRMT7

Enzymatic Classification and Domain Architecture

The protein arginine methyltransferase family is broadly classified into three types based on the methylation states they produce. Type I and II enzymes catalyze the formation of monomethylarginine (MMA) and subsequently produce asymmetric dimethylarginine (aDMA) and symmetric dimethylarginine (sDMA), respectively. PRMT7 is the only known Type III enzyme in mammals, solely catalyzing the formation of ω-N monomethylarginine (MMA).[9][10][11]

Structurally, PRMT7 is unique in that it appears to have arisen from a gene duplication event, resulting in a structure containing two tandem catalytic modules (N-terminal and C-terminal), each with a Rossmann fold for S-adenosylmethionine (SAM) binding and a β-barrel for substrate recognition.[1][12] Both domains are required for its enzymatic activity.[12] A zinc-finger motif is located at the junction between the two modules.[1]

Catalytic Activity and Substrate Specificity

PRMT7 demonstrates a distinct substrate specificity, preferentially methylating arginine residues within an R-X-R motif, particularly when flanked by other basic residues like lysine.[8][9][13] This specificity has been confirmed through in vitro assays using various histone and non-histone protein substrates.[13][14] Interestingly, research has revealed that PRMT7 has an unusual temperature optimum well below the physiological 37°C (optimally active at 15°C) and prefers an alkaline pH of around 8.5.[8][15]

Key Biological Functions and Signaling Pathways

PRMT7-mediated arginine methylation is a critical regulatory mechanism in several fundamental cellular pathways.

Transcriptional Regulation and Epigenetics

PRMT7 methylates multiple histone residues, including H2AR3, H4R3, H2B (R29, R31, R33), and H4 (R17, R19), thereby influencing chromatin structure and gene expression.[1][13] For example, it promotes the repression of the E-cadherin gene during epithelial-to-mesenchymal transition (EMT) by increasing repressive H4R3me2s marks on its promoter.[16] It also regulates B-cell development by directly binding to the promoter of the Bcl6 gene and repressing its expression.[6] Although PRMT7 only creates MMA, it can allosterically activate PRMT5, a major symmetric dimethylase, leading to an increase in sDMA marks like H4R3me2s at certain promoters.[1][8][9]

DNA Damage Response (DDR)

PRMT7 plays a significant role in the cellular response to DNA damage. It interacts with core subunits of the SWI/SNF chromatin remodeling complex, such as BRG1 and BAF.[1][17] This interaction facilitates the suppression of several DNA repair genes, including POLD1, which encodes the catalytic subunit of DNA polymerase delta.[17] Knockdown of PRMT7 leads to the upregulation of these repair genes, suggesting that PRMT7-mediated methylation contributes to sensitizing cells to DNA damaging agents.[1][17]

Cellular Stress Response

PRMT7 is a key mediator of the cellular stress response. It has been shown to interact with and methylate eukaryotic translation initiation factor 2 alpha (eIF2α) and heat shock protein 70 (HSP70).[1][6][18] The methylation of eIF2α by PRMT7 is required for the formation of stress granules, which are cytoplasmic aggregates that form in response to various cellular stresses and play a role in translational shutdown.[18] This positions PRMT7 as a crucial regulator of protein synthesis and cell survival under stress conditions.

Role in Cancer Progression

PRMT7 expression is frequently dysregulated in cancer. It is overexpressed in breast, lung, and renal carcinomas, where high levels are often associated with poor prognosis.[6][16][19] In breast cancer, PRMT7 promotes metastasis by inducing EMT. It achieves this by transcriptionally repressing E-cadherin and upregulating matrix metalloproteinase 9 (MMP9).[6][16] Furthermore, PRMT7 can methylate the scaffold protein SHANK2, leading to the activation of endosomal FAK signaling, which promotes a malignant phenotype.[6] Conversely, in gastric cancer, PRMT7 expression is often reduced.[20]

Substrates and Interacting Partners of PRMT7

The functional diversity of PRMT7 is a direct consequence of its broad range of substrates, which include both histone and non-histone proteins.

| Category | Substrate | Methylation Site(s) | Biological Outcome / Function |

| Histones | Histone H2A | R3 | Gene expression regulation[1] |

| Histone H2B | R29, R31, R33 | Transcriptional regulation[13] | |

| Histone H4 | R3, R17, R19 | Gene expression, allosteric activation of PRMT5[1][9][13] | |

| Non-Histones | eIF2α | R55 and neighboring arginines | Cellular stress response, stress granule formation[1][18] |

| HSP70 | R469, R649 | Cellular stress response, regulation of proteostasis[6][21] | |

| GLI2 | Not specified | Promotion of Sonic Hedgehog (SHH) signaling[1] | |

| β-catenin | Not specified | Stabilization, inhibition of ubiquitination, c-Myc upregulation[6] | |

| p38 MAPK | R70 | Activation of MyoD, myoblast differentiation[6] | |

| SHANK2 | Not specified | Activation of FAK signaling, cancer metastasis[6] | |

| CTCFL/BORIS | Interacting partner | Recruitment to imprinting control regions[1] | |

| BRG1/BAF | Interacting partner | Chromatin remodeling, suppression of DNA repair genes[1][17] |

PRMT7 in Human Disease

Role in Cancer

As detailed in section 2.4, PRMT7's role in cancer is context-dependent but significant. Its overexpression is a marker of poor prognosis in several solid tumors, while its loss is associated with gastric cancer.

| Cancer Type | PRMT7 Expression Level | Associated Outcome |

| Breast Carcinoma | Higher in malignant cells and tissues[16] | Promotes EMT and metastasis[6][16] |

| Non-Small-Cell Lung Cancer (NSCLC) | Higher in cancer tissues | Promotes cell invasion and colony formation[6] |

| Clear Cell Renal Cell Carcinoma | Increased | Correlates with poor prognosis, promotes proliferation[6] |

| Prostate Cancer | Increased | Promotes progression[19] |

| Gastric Cancer | Lower in cancer tissues | Low expression associated with larger tumor size and metastasis[20] |

Syndromic Neurodevelopmental Disorders

Beyond cancer, biallelic loss-of-function mutations in the PRMT7 gene are the cause of a recognizable syndromic neurodevelopmental disorder.[7] This condition, known as SBIDDS syndrome, is characterized by short stature, brachydactyly (short fingers and toes), impaired intellectual development, and seizures.[7][22] Patient cells exhibit decreased levels of protein arginine methylation, including on essential histones H2B and H4, and show altered Wnt signaling.[22]

Methodologies for Studying PRMT7

In Vitro Methyltransferase Assay

This assay is fundamental for determining PRMT7 activity, identifying substrates, and screening for inhibitors. It typically involves incubating recombinant PRMT7 with a substrate and a methyl donor, S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).

Detailed Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine 0.5-1 µg of substrate (e.g., recombinant histone H2B), 0.2-0.5 µg of purified recombinant PRMT7, and 1X methylation buffer (e.g., 50 mM HEPES pH 8.5, 1 mM DTT). Adjust the total volume with nuclease-free water.[14][23]

-

Initiation: Add S-adenosyl-L-[methyl-³H]methionine to a final concentration of 1 µM to start the reaction.[23][24]

-

Incubation: Incubate the reaction at the optimal temperature for PRMT7 (can range from 15°C to 30°C) for a period of 1 to 20 hours, depending on enzyme and substrate concentrations.[15][23]

-

Termination: Stop the reaction by adding 6X SDS-PAGE loading buffer and heating the sample at 95°C for 5 minutes.[23]

-

Analysis: Resolve the proteins on a 10-15% SDS-PAGE gel.[23]

-

Detection: Transfer the proteins to a PVDF membrane. For detection via fluorography, spray the membrane with an enhancer solution (e.g., EN3HANCE), allow it to dry, and expose it to X-ray film.[23] Alternatively, the methylated protein bands can be excised from the gel and quantified by liquid scintillation counting.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to identify the specific genomic loci where PRMT7 is bound, either directly or as part of a larger complex, to regulate gene expression.

Detailed Protocol:

-

Cross-linking: Grow cells (e.g., 2-5 x 10⁷) to 80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.[25]

-

Quenching: Stop the cross-linking by adding glycine to a final concentration of 125 mM.[25]

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release nuclei. Resuspend the nuclear pellet in a lysis buffer containing 0.1% SDS. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp. Centrifuge to pellet debris and collect the soluble chromatin supernatant.[25][26]

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin overnight at 4°C with an anti-PRMT7 antibody. Use a non-specific IgG as a negative control. An aliquot of chromatin should be saved as the "input" control.[26]

-

Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[25]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by adding NaCl and incubating overnight at 65°C.[25][27]

-

DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a PCR purification kit or phenol-chloroform extraction.[27]

-

Analysis: Analyze the purified DNA by quantitative PCR (qPCR) using primers specific to a target promoter region or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[26]

Mass Spectrometry-Based Substrate Identification

A powerful, unbiased approach to identify novel PRMT7 substrates and their specific methylation sites involves immunoprecipitation of PRMT7 followed by mass spectrometry.

Detailed Protocol:

-

Cell Lysis and Immunoprecipitation: Lyse cells expressing a tagged version of PRMT7 (e.g., FLAG-PRMT7) or control cells under non-denaturing conditions. Incubate the lysate with anti-FLAG antibody-conjugated beads to immunoprecipitate PRMT7 and its interacting proteins.[18]

-

Washing: Wash the beads extensively to remove non-specific binders.

-

On-Bead Digestion: Elute the proteins or perform an on-bead digestion using a protease like trypsin to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein database to identify the proteins in the complex.

-

Quantitative Analysis: For substrate identification, employ quantitative proteomics strategies like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Label-Free Quantification (LFQ). Compare the proteomes of cells with active PRMT7 versus PRMT7 knockout or inhibitor-treated cells to identify proteins with significantly decreased arginine methylation.[18][28]

-

Site Identification: The MS/MS spectra can often pinpoint the exact arginine residue that is methylated, confirming it as a direct substrate.

Conclusion and Future Directions

PRMT7 has emerged as a critical regulator of diverse cellular functions with profound implications for human health and disease. Its unique catalytic activity and specific set of substrates underscore its non-redundant role in the cell. The strong association of PRMT7 with cancer metastasis and neurodevelopmental disorders highlights its potential as a therapeutic target. Future research will likely focus on the development of potent and selective PRMT7 inhibitors for clinical use, further elucidation of its substrate network, and a deeper understanding of the upstream signals that regulate its activity in different physiological and pathological contexts.

References

- 1. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT7 - Wikipedia [en.wikipedia.org]

- 3. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biallelic PRMT7 pathogenic variants are associated with a recognizable syndromic neurodevelopmental disorder with short stature, obesity, and craniofacial and digital abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 11. Human Protein Arginine Methyltransferase 7 (PRMT7) Is a Type III Enzyme Forming ω-NG-Monomethylated Arginine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. libsearch.cbs.dk [libsearch.cbs.dk]

- 13. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The exquisite specificity of human protein arginine methyltransferase 7 (PRMT7) toward Arg-X-Arg sites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Structure and Function of Protein Arginine Methyltransferase PRMT7 - ProQuest [proquest.com]

- 18. PRMT7 methylates eukaryotic translation initiation factor 2α and regulates its role in stress granule formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Loss of the arginine methyltranserase PRMT7 causes syndromic intellectual disability with microcephaly and brachydactyly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdanderson.org [mdanderson.org]

- 24. reactionbiology.com [reactionbiology.com]

- 25. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 26. researchgate.net [researchgate.net]

- 27. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Prmt7-IN-1: A Technical Guide to its Impact on Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, functioning as a type III enzyme that exclusively catalyzes the monomethylation of arginine residues on its substrates. This post-translational modification plays a critical role in a variety of cellular processes, including signal transduction, gene expression, and the cellular stress response. Dysregulation of PRMT7 activity has been implicated in several diseases, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Prmt7-IN-1, a known inhibitor of PRMT7, detailing its effects on key signaling pathways, quantitative data on its activity, and the experimental protocols used for its characterization.

This compound: Quantitative Data

This compound has been identified as a potent inhibitor of PRMT7 and exhibits anti-proliferative effects across various cancer cell lines. The following tables summarize the available quantitative data for this compound.

| Biochemical Activity | |

| Target | IC50 |

| PRMT7 | 2.1 µM |

| Cell-Based Anti-Cancer Activity | |

| Cell Line | IC50 |

| ES-2 (Ovarian Cancer) | 2.250 µM |

| A2780S (Ovarian Cancer) | 1.267 µM |

| Jeko-1 (Mantle Cell Lymphoma) | 4.4 µM |

| HO8910 (Ovarian Cancer) | 1 µM |

| A2780/T (Ovarian Cancer) | 3.342 µM |

Impact on Key Signaling Pathways

This compound exerts its effects by inhibiting the methyltransferase activity of PRMT7, thereby modulating downstream signaling pathways critical for cell survival, proliferation, and stress response.

Cellular Stress Response: eIF2α and HSP70

PRMT7 plays a significant role in the cellular response to various stressors by methylating key proteins such as eukaryotic translation initiation factor 2α (eIF2α) and Heat Shock Protein 70 (HSP70).[1]

-

eIF2α Pathway: PRMT7-mediated methylation of eIF2α is a crucial step in the formation of stress granules, which are dense aggregates of proteins and RNAs that form in the cytoplasm during stress conditions. Inhibition of PRMT7 by this compound is expected to disrupt this process, affecting the cell's ability to manage stress.

-

HSP70 Pathway: PRMT7 methylates HSP70, a molecular chaperone that plays a vital role in protein folding and cellular protection against stress.[2] Inhibition of this methylation event by this compound can impair the cytoprotective functions of HSP70.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. PRMT7 has been shown to modulate TGF-β signaling, and its inhibition can impact these cellular outcomes.[2]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. PRMT7 can methylate β-catenin, a key component of this pathway, thereby regulating its stability and activity. Inhibition of PRMT7 with this compound can thus influence Wnt-dependent gene expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to characterize PRMT7 inhibitors like this compound.

PRMT7 Biochemical Assay (Radiometric Filter-Based Assay)

This assay is used to determine the in vitro inhibitory activity of compounds against PRMT7. The protocol is based on the principles described in the study by Feoli et al. (2023).[3][4]

Materials:

-

Recombinant human PRMT7 enzyme

-

GST-GAR (Glutathione S-transferase-Glycine and Arginine Rich) protein as substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) as the methyl donor

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Filter plates (e.g., 96-well glass fiber)

Procedure:

-

Prepare a reaction mixture containing PRMT7 enzyme, GST-GAR substrate, and assay buffer.

-

Add this compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM.

-

Add scintillation fluid to each well of the dried filter plate.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability. This protocol is a standard method for determining the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., ES-2, A2780S, Jeko-1, HO8910, A2780/T)

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

This compound is a valuable tool for studying the biological functions of PRMT7 and for exploring its therapeutic potential, particularly in the context of cancer. Its ability to inhibit PRMT7's methyltransferase activity leads to the modulation of critical signaling pathways involved in cellular stress, proliferation, and survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of PRMT7 and the therapeutic utility of its inhibitors. Further studies are warranted to fully elucidate the in vivo efficacy and safety profile of this compound and to explore its potential in combination therapies.

References

Prmt7-IN-1: An In-depth Technical Guide to its Role in Epigenetic Modifications

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, "Prmt7-IN-1" is not a publicly documented or commercially available specific inhibitor of Protein Arginine Methyltransferase 7 (PRMT7). This guide will therefore utilize data and methodologies from studies on well-characterized, potent, and selective PRMT7 inhibitors, such as SGC8158 and EML734, to provide a comprehensive understanding of how inhibiting PRMT7 impacts epigenetic modifications and cellular processes. These compounds serve as exemplary tools for elucidating the biological functions of PRMT7.

Introduction to PRMT7: A Unique Epigenetic Modifier

Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme.[1][2] Unlike other PRMTs that catalyze the formation of asymmetric or symmetric dimethylarginine, PRMT7 exclusively catalyzes the monomethylation of arginine residues on its substrates.[1][2] This distinct enzymatic activity positions PRMT7 as a critical regulator of various cellular processes through the post-translational modification of both histone and non-histone proteins.

PRMT7 has been implicated in a wide array of biological functions, including the regulation of gene expression, DNA damage response, cellular stress response, and the maintenance of stem cell pluripotency.[3][4][5] Its substrates include core histones such as H2A, H2B, H3, and H4, as well as non-histone proteins like eIF2α, HSP70, and components of the DNA repair machinery.[2][4][5] Given its involvement in critical cellular pathways and its dysregulation in diseases such as cancer, PRMT7 has emerged as a promising therapeutic target.[3][6] The development of potent and selective inhibitors is crucial for both dissecting the nuanced roles of PRMT7 and for potential therapeutic interventions.

Quantitative Data on PRMT7 Inhibitors

The development of specific chemical probes for PRMT7 has enabled the quantitative assessment of its inhibition. The following tables summarize the inhibitory potency of representative PRMT7 inhibitors against PRMT7 and their selectivity over other PRMT family members.

| Inhibitor | Target(s) | IC50 (nM) | Assay Type | Reference |

| EML734 | PRMT7/9 | 320 | Radioisotope-based filter assay | [1][7] |

| SGC8158 | PRMT7 | 2 - 28.4 (in various cancer cell lines) | MTT assay | [2] |

| AH237 | PRMT7 | 831 | Not Specified | [8] |

Table 1: In vitro and cellular potency of selected PRMT7 inhibitors.

| Inhibitor | PRMT1 (fold) | PRMT3 (fold) | PRMT4 (fold) | PRMT5 (fold) | PRMT6 (fold) | PRMT8 (fold) | Reference |

| EML734 | >26 | >227 | >227 | >227 | >78 | >227 | [1] |

Table 2: Selectivity profile of EML734 against other PRMTs.

Core Signaling Pathways Modulated by PRMT7 Inhibition

Inhibition of PRMT7 perturbs several critical cellular signaling pathways, primarily by altering the methylation status and function of key protein players. The following diagrams illustrate these pathways.

PRMT7's role in the DNA damage response pathway.

PRMT7's involvement in the cellular stress response.

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments used to characterize the effects of PRMT7 inhibitors on epigenetic modifications.

In Vitro Histone Methylation Assay

This assay is used to determine the direct inhibitory effect of a compound on PRMT7's enzymatic activity using a histone substrate.

Workflow Diagram:

Workflow for an in vitro histone methylation assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing recombinant human PRMT7, a histone substrate (e.g., 5 µM histone H2B), and a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).[7][9]

-

Inhibitor Addition: Add the PRMT7 inhibitor at various concentrations (typically in a serial dilution) or DMSO as a vehicle control.

-

Initiation: Initiate the reaction by adding [³H]-S-adenosylmethionine (SAM) to a final concentration of 1 µM.[7]

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.[9]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection: Separate the reaction products by SDS-PAGE. The gel can then be treated with a fluorographic enhancer, dried, and exposed to X-ray film. Alternatively, the methylated histones can be quantified by spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [³H]-SAM, and measuring the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition at each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to investigate the association of PRMT7 and its histone marks with specific genomic loci in a cellular context following inhibitor treatment.[10][11]

Workflow Diagram:

Workflow for a Chromatin Immunoprecipitation (ChIP) assay.

Methodology:

-

Cell Treatment and Crosslinking: Culture cells to 70-80% confluency and treat with the PRMT7 inhibitor or DMSO for the desired time. Crosslink proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for PRMT7 or a specific histone methylation mark (e.g., monomethyl-H4R3). A non-specific IgG should be used as a negative control.

-

Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C overnight with NaCl.

-

DNA Purification: Treat the samples with RNase A and Proteinase K, and then purify the DNA using a PCR purification kit or phenol-chloroform extraction.

-

Analysis: Quantify the enrichment of specific DNA sequences (e.g., promoters of target genes) in the immunoprecipitated DNA by quantitative PCR (qPCR).[12]

Western Blotting for Methylated Proteins

Western blotting is used to assess the global levels of histone or non-histone protein methylation in cells treated with a PRMT7 inhibitor.

Methodology:

-

Cell Lysis: Treat cells with the PRMT7 inhibitor or DMSO. Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the methylated protein of interest (e.g., anti-monomethyl-arginine antibody) or a total protein antibody as a loading control (e.g., anti-actin or anti-tubulin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of the methylated protein to the loading control.

Conclusion and Future Directions

The development of potent and selective inhibitors for PRMT7 has been instrumental in uncovering its multifaceted role in epigenetic regulation. As demonstrated by studies using compounds like SGC8158 and EML734, the inhibition of PRMT7's unique monomethyltransferase activity leads to significant alterations in gene expression profiles, particularly affecting pathways involved in DNA damage response and cellular stress. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting PRMT7 in various diseases, including cancer.

Future research should focus on the discovery of novel PRMT7 inhibitors with improved pharmacokinetic and pharmacodynamic properties. A deeper understanding of the complete landscape of PRMT7 substrates and its crosstalk with other epigenetic modifiers will be crucial in fully elucidating its biological functions and its potential as a therapeutic target. The continued application of the methodologies outlined in this guide will undoubtedly accelerate these efforts and pave the way for the clinical translation of PRMT7-targeted therapies.

References

- 1. Identification of a Protein Arginine Methyltransferase 7 (PRMT7)/Protein Arginine Methyltransferase 9 (PRMT9) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arginine Methyltransferase PRMT7 Deregulates Expression of RUNX1 Target Genes in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. Protein Arginine Methyltransferase 7 Regulates Cellular Response to DNA Damage by Methylating Promoter Histones H2A and H4 of the Polymerase δ Catalytic Subunit Gene, POLD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. epigenome-noe.net [epigenome-noe.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Effect of PRMT7 Inhibition on Histone Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 7 (PRMT7) is a unique member of the PRMT family, classified as a type III enzyme that exclusively catalyzes the formation of monomethylarginine (MMA).[1][2] This distinct enzymatic activity sets it apart from other PRMTs that can produce symmetric or asymmetric dimethylarginine. PRMT7 plays a crucial role in a variety of cellular processes, including transcriptional regulation, DNA damage response, RNA splicing, and the maintenance of pluripotency, by methylating both histone and non-histone protein substrates.[1][3][4]

Histone proteins are primary targets of PRMT7, and the resulting monomethylation of specific arginine residues contributes to the complex epigenetic landscape that governs gene expression. Understanding the impact of PRMT7 inhibition on histone methylation is therefore critical for elucidating its biological functions and for the development of novel therapeutic agents targeting epigenetic pathways.

This technical guide provides an in-depth overview of the effects of a representative PRMT7 inhibitor, PRMT7-IN-1 (exemplified by the well-characterized inhibitor SGC8158), on histone methylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support researchers in this field.

This compound: A Potent and Selective Inhibitor of PRMT7

For the purpose of this guide, "this compound" will refer to the potent and selective, SAM-competitive inhibitor SGC8158.[5][6] SGC8158 and its cell-permeable prodrug, SGC3027, are invaluable tools for studying the cellular functions of PRMT7.[3][5]

Quantitative Data on this compound (SGC8158) Activity

The following tables summarize the available quantitative data for the PRMT7 inhibitor SGC8158 and its effects.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| SGC8158 | PRMT7 | <2.5 | in vitro enzymatic assay | [7] |

| SGC8158 | PRMT1 | >10,000 | in vitro enzymatic assay | [7] |

| SGC8158 | PRMT3 | >10,000 | in vitro enzymatic assay | [7] |

| SGC8158 | CARM1 (PRMT4) | 1,500 | in vitro enzymatic assay | [7] |

| SGC8158 | PRMT5 | 2,700 | in vitro enzymatic assay | [7] |

| SGC8158 | PRMT6 | >10,000 | in vitro enzymatic assay | [7] |

| SGC8158 | PRMT8 | >10,000 | in vitro enzymatic assay | [7] |

| SGC8158 | PRMT9 | 4,200 | in vitro enzymatic assay | [7] |

| SGC8158 | SETD2 | >10,000 | in vitro enzymatic assay | [7] |

| SGC8158 | SUV39H2 | >10,000 | in vitro enzymatic assay | [7] |

| Table 1: In vitro inhibitory activity of SGC8158 against a panel of protein methyltransferases. |

| Compound | Cell Line | Target | Effect | IC50 (µM) | Reference |

| SGC3027 (prodrug) | C2C12 | HSP70 monomethylation | Reduction of monomethylation | ~2.4 | [3] |

| Table 2: Cellular activity of the PRMT7 inhibitor prodrug SGC3027. |

Histone Substrates of PRMT7

PRMT7 monomethylates specific arginine residues on several core histones. These modifications play a role in regulating chromatin structure and gene expression.

| Histone | Residue(s) | Methylation Type | Reference |

| H2A | R3 | Monomethylation | [3] |

| H2B | R29, R31, R33 | Monomethylation | [8] |

| H3 | R2 | Monomethylation | [1] |

| H4 | R3, R17, R19 | Monomethylation | [8] |

| Table 3: Known histone arginine methylation sites targeted by PRMT7. |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the role of PRMT7 in histone methylation and gene regulation, as well as a typical experimental workflow for studying a PRMT7 inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effect on histone methylation. Below are outlines of key experimental protocols.

In Vitro Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of PRMT7 on histone substrates and the inhibitory effect of this compound.

a. Materials:

-

Recombinant human PRMT7

-

Histone substrates (e.g., recombinant histone H2B, H4, or specific peptides)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor

-

This compound (SGC8158) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT)

-

Scintillation fluid and counter

b. Protocol:

-

Prepare reaction mixtures in a 96-well plate. Each reaction should contain the assay buffer, a fixed concentration of recombinant PRMT7, and the histone substrate.

-

Add varying concentrations of this compound (SGC8158) to the wells to determine the IC50 value. Include a vehicle control (DMSO).

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the plate at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).

-

Transfer the reaction mixture to a filter paper, and wash with 10% TCA and then ethanol to remove unincorporated [³H]-SAM.

-

Measure the incorporated radioactivity on the filter paper using a scintillation counter.

-

Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value using appropriate software.

Western Blot Analysis of Histone Methylation

This method allows for the semi-quantitative assessment of changes in global or specific histone arginine monomethylation in cells treated with a PRMT7 inhibitor.

a. Materials:

-

Cell line of interest

-

This compound prodrug (SGC3027)

-

Cell lysis buffer and histone extraction buffers

-

Primary antibodies: anti-pan-monomethylarginine, and specific antibodies against histone marks (e.g., anti-H4R17me1, if available) and loading controls (e.g., anti-Histone H3).

-

Secondary antibodies conjugated to HRP

-

Chemiluminescence substrate and imaging system

b. Protocol:

-

Culture cells to the desired confluency and treat with various concentrations of SGC3027 for a specific duration (e.g., 48-72 hours).

-

Harvest the cells and perform histone extraction using an acid extraction protocol.

-

Quantify the protein concentration of the histone extracts.

-

Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the blot using a chemiluminescence substrate and capture the image.

-

Quantify the band intensities and normalize to the loading control to determine the relative change in histone methylation.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq provides a genome-wide map of specific histone methylation marks, revealing how PRMT7 inhibition alters the epigenetic landscape at specific gene loci.

a. Materials:

-

Cells treated with this compound prodrug (SGC3027) or vehicle control

-

Formaldehyde for cross-linking

-

ChIP-grade antibodies against specific histone methylation marks (e.g., H4R3me1)

-

Buffers for cell lysis, chromatin shearing, immunoprecipitation, washing, and elution

-

Protein A/G magnetic beads

-

Reagents for reverse cross-linking and DNA purification

-

Reagents and equipment for next-generation sequencing library preparation and sequencing

b. Protocol:

-

Cross-link proteins to DNA in treated and control cells using formaldehyde.

-

Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitate the chromatin fragments using an antibody specific to the histone mark of interest.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the immunoprecipitated chromatin and reverse the cross-links.

-

Purify the DNA.

-

Prepare sequencing libraries from the ChIP DNA and input control DNA.

-

Perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions with differential enrichment of the histone mark between treated and control samples.

Mass Spectrometry-based Proteomic Analysis

Quantitative mass spectrometry offers a highly sensitive and unbiased method to identify and quantify changes in histone methylation at a global level.

a. Materials:

-

Histone extracts from cells treated with this compound prodrug (SGC3027) or vehicle control

-

Enzymes for protein digestion (e.g., trypsin, Arg-C)

-

Reagents for peptide labeling (e.g., SILAC, iTRAQ, TMT) for quantitative analysis

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Software for data analysis and quantification of post-translational modifications

b. Protocol:

-

Extract histones from treated and control cells. For quantitative analysis, stable isotope labeling (e.g., SILAC) can be performed during cell culture.

-

Digest the histone proteins into peptides using appropriate proteases.

-

(Optional) Enrich for methylated peptides using specific antibodies or other affinity-based methods.

-

Analyze the peptide mixture by LC-MS/MS.

-

Process the raw data using specialized software to identify peptides and their modifications.

-

Quantify the relative abundance of specific methylated peptides between the treated and control samples to determine the effect of the inhibitor on histone methylation levels.

Conclusion

PRMT7 is a key epigenetic modulator, and its inhibition presents a promising avenue for therapeutic intervention in various diseases. The selective inhibitor this compound (SGC8158) serves as a critical tool for dissecting the cellular roles of PRMT7-mediated histone monomethylation. While the direct histone substrates of PRMT7 are well-documented, further research employing the advanced proteomic and genomic techniques outlined in this guide is necessary to quantitatively delineate the precise impact of PRMT7 inhibition on the histone code and its downstream consequences on gene expression and cellular function. This in-depth technical guide provides a foundational framework for researchers to design and execute experiments aimed at furthering our understanding of this important epigenetic writer and the therapeutic potential of its inhibition.

References

- 1. PRMT7 Inhibitor SGC8158 Enhances Doxorubicin-Induced DNA Damage and Its Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis [elifesciences.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Quantitative proteomic analysis of histone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of PRMT7 links arginine monomethylation to the cellular stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medscape.com [medscape.com]

- 8. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Core of PRMT7: A Technical Guide for Researchers

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the catalytic activity of Protein Arginine Methyltransferase 7 (PRMT7). This document details the enzyme's unique catalytic mechanism, substrate specificity, and its role in cellular signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Introduction to PRMT7: A Unique Monomethyltransferase

Protein Arginine Methyltransferase 7 (PRMT7) is a distinctive member of the PRMT family, a group of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the guanidino group of arginine residues within proteins.[1] Unlike other PRMTs that can produce asymmetric or symmetric dimethylarginine, PRMT7 is classified as a type III enzyme, solely catalyzing the formation of ω-NG-monomethylarginine (MMA).[1][2][3] This unique catalytic activity underscores its specialized roles in a multitude of cellular processes, including gene expression, DNA repair, RNA splicing, and stem cell biology.[1][4] Structurally, PRMT7 is characterized by a duplicated catalytic domain, with both domains being essential for its enzymatic function.[2][5]

Catalytic Mechanism and Substrate Recognition

The catalytic mechanism of PRMT7 involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to a target arginine residue.[4] The enzyme achieves this through several strategies that reduce the activation barrier for methyl transfer, including the formation of reactive conformations for the substrate arginine, strengthening active-site interactions at the transition state, and generating more effective nucleophiles by altering charge distributions on the target arginine.[6][7]

A key feature of PRMT7's catalytic activity is its distinct substrate specificity. Mammalian PRMT7 preferentially methylates arginine residues located within an "R-X-R" motif, particularly when flanked by basic amino acid residues.[1][2] This is in contrast to other PRMTs that often recognize glycine- and arginine-rich (GAR) motifs.[1] Histone H2B is a well-characterized substrate, with PRMT7 targeting arginine residues 29, 31, and 33.[2] Histone H4 is also a substrate, with arginine 17 being a key site of monomethylation.[1][2] Beyond histones, PRMT7 methylates a growing list of non-histone proteins, including eukaryotic initiation factor 2α (eIF2α) and heat shock protein 70 (HSP70), implicating it in the regulation of translation and cellular stress responses.[1][8]

Quantitative Analysis of PRMT7 Catalytic Activity

The enzymatic efficiency of PRMT7 has been characterized through kinetic studies, providing valuable quantitative data for researchers. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters that describe the enzyme's affinity for its substrates and its turnover rate, respectively. A comparison of the kinetic parameters of PRMT7 with other mammalian PRMTs reveals a wide range of activities across the family.[2]

| Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| H2B (23-37) peptide | 10.3 ± 1.5 | 0.0051 ± 0.0002 | 495 | [9] |

| P-SmD3 peptide | 104 ± 21 | 0.00068 ± 0.00006 | 6.5 | [9] |

| P-TAT peptide | 3.2 ± 0.5 | 0.0019 ± 0.0001 | 594 | [9] |

| Histone H4 (unmodified) | 4.1 ± 0.8 | 0.0045 ± 0.0002 | 1100 | [10] |

| GST-GAR | N/A | N/A | N/A | [2] |

Note: Kinetic parameters can vary depending on the specific experimental conditions and the source of the enzyme and substrates.

Signaling Pathways Involving PRMT7

PRMT7's catalytic activity is integrated into complex cellular signaling networks, influencing diverse biological outcomes.

One notable pathway involves the regulation of myoblast differentiation. PRMT7-mediated methylation of p38 MAP kinase at arginine 70 activates the p38MAPK/ATF2/PGC-1α pathway, which in turn enhances the activity of the myogenic determination factor MyoD, promoting differentiation.[8]

Figure 1. PRMT7-mediated myoblast differentiation pathway.

PRMT7 also plays a crucial role in the cellular stress response through its interaction with eIF2α. Methylation of eIF2α by PRMT7 influences its subsequent phosphorylation, which is a key event in the formation of stress granules.[8]

Figure 2. PRMT7's role in the cellular stress response.

Furthermore, there is evidence of crosstalk between PRMT7 and PRMT5. Monomethylation of histone H4 at arginine 17 by PRMT7 can allosterically activate PRMT5 to catalyze the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s).[1][11]

Figure 3. Crosstalk between PRMT7 and PRMT5.

Experimental Protocols

In Vitro Arginine Methylation Assay

This protocol is adapted from established methods to assess the methyltransferase activity of PRMT7 on a given substrate.[12][13]

Materials:

-

Recombinant PRMT7 enzyme

-

Substrate protein or peptide (e.g., histone H2B, GST-GAR)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]AdoMet)

-

10X PBS buffer (1.37 M NaCl, 27 mM KCl, 100 mM Na2HPO4, 18 mM KH2PO4, pH 7.4)

-

6X SDS protein sample loading buffer

-

SDS-PAGE gel and running buffer

-

PVDF membrane

-

EN3HANCE spray (PerkinElmer)

-

X-ray film or phosphorimager

Procedure:

-

In a 1.5 mL microcentrifuge tube, prepare the reaction mixture:

-

0.5-1 µg of substrate

-

1 µL of [3H]AdoMet

-

3 µL of 10X PBS

-

Add sterile H2O to a final volume of 29 µL.

-

-

Initiate the reaction by adding 1 µL of recombinant PRMT7 (0.2-0.5 µg).

-

Mix gently by tapping the tube and incubate at 30°C for 1-1.5 hours.

-

Stop the reaction by adding 6 µL of 6X SDS protein sample loading buffer and heat at 95°C for 5 minutes.

-

Load 18 µL of the reaction mixture onto a 10-15% SDS-PAGE gel and run at 100V for 1-2 hours.

-

Transfer the separated proteins to a PVDF membrane.

-

Spray the membrane with EN3HANCE according to the manufacturer's instructions.

-

Allow the membrane to dry completely and expose it to X-ray film or a phosphorimager to detect the radiolabeled methylated substrate.

Figure 4. Workflow for an in vitro methylation assay.

Identification of Novel PRMT7 Substrates

Several approaches can be employed to identify new substrates of PRMT7.[14][15] One common method involves affinity purification coupled with mass spectrometry.

General Workflow:

-

Bait Preparation: Generate a catalytically inactive mutant of PRMT7 (e.g., by mutating key residues in the AdoMet binding site) tagged with an affinity tag (e.g., FLAG, GST).[2][14]

-

Cell Lysis and Affinity Purification: Express the tagged, inactive PRMT7 in cells of interest. Lyse the cells and perform affinity purification using beads coated with an antibody or ligand specific to the tag.

-

Elution and Protein Identification: Elute the protein complexes from the beads and identify the co-purified proteins using mass spectrometry (e.g., LC-MS/MS).

-

Validation: Putative substrates identified by mass spectrometry should be validated using in vitro methylation assays (as described above) and in vivo studies.

Figure 5. Workflow for identifying novel PRMT7 substrates.

Conclusion

PRMT7 stands out as a unique arginine methyltransferase with a specific catalytic activity that has significant implications for cellular function and disease. A thorough understanding of its catalytic mechanism, substrate specificity, and role in signaling pathways is crucial for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the intricate world of PRMT7-mediated arginine methylation.

References

- 1. PRMT7 as a unique member of the protein arginine methyltransferase family: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mammalian Protein Arginine Methyltransferase 7 (PRMT7) Specifically Targets RXR Sites in Lysine- and Arginine-rich Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRMT7 - Wikipedia [en.wikipedia.org]

- 4. Structure and Function of Protein Arginine Methyltransferase PRMT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of Human Protein Arginine Methyltransferase 7 (PRMT7): THE IMPORTANCE OF ACIDIC RESIDUES IN THE DOUBLE E LOOP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic Mechanism and Product Specificity of Protein Arginine Methyltransferase PRMT7: A Study from QM/MM Molecular Dynamics and Free Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PRMT7: A Pivotal Arginine Methyltransferase in Stem Cells and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. Cellular pathways influenced by protein arginine methylation: Implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdanderson.org [mdanderson.org]

- 13. m.youtube.com [m.youtube.com]

- 14. claredavieslab.org [claredavieslab.org]

- 15. researchgate.net [researchgate.net]

The Role of PRMT7 Inhibition in Cancer Research: A Technical Guide to Prmt7-IN-1 (SGC8158)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Arginine Methyltransferase 7 (PRMT7) is a unique enzyme within the PRMT family, classified as a type III methyltransferase that exclusively catalyzes the formation of monomethylarginine (MMA).[1] Dysregulation of PRMT7 has been implicated in various cancers, making it an attractive therapeutic target. This technical guide focuses on a potent and selective inhibitor of PRMT7, commonly referred to as SGC8158, which serves as a valuable chemical probe to elucidate the biological functions of PRMT7 in cancer. SGC8158 is the active cellular metabolite of the prodrug SGC3027.[2][3] This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with PRMT7 inhibition by SGC8158, intended to aid researchers in the design and execution of their studies.

Data Presentation

Biochemical and Cellular Activity of SGC8158 and SGC3027

The following tables summarize the inhibitory activity of SGC8158 and its prodrug SGC3027 from various biochemical and cellular assays.

| Compound | Assay Type | Target/Substrate | IC50 | Reference |

| SGC8158 | Biochemical | PRMT7 / H2B (23-37) peptide | < 2.5 nM | [3] |

| SGC8158 | Biochemical | PRMT7 / HSPA8 (Hsp70) | 294 ± 26 nM | [4] |

| SGC8158N (inactive control) | Biochemical | PRMT7 / HSPA8 (Hsp70) | > 100 µM | [4] |

| SGC3027 | Cellular | Hsp70 methylation in C2C12 cells | 1.3 µM / 2.4 ± 0.1 µM | [2][4] |

Table 1: Biochemical and Cellular IC50 Values for SGC8158 and SGC3027.

| Cell Line | Cancer Type | SGC8158 IC50 (µM) | Reference |

| KB | Oral Squamous Cell Carcinoma | 2.0 | [5] |

| KBV20C (MDR) | Oral Squamous Cell Carcinoma | 2.2 | [5] |

| A549 | Non-small Cell Lung Cancer | 2-9 | [2] |

| MCF7 | Breast Cancer | 2-9 | [2] |

| U2OS | Osteosarcoma | 2-9 | [2] |

| U87 | Glioblastoma | 2-9 | [2] |

| HepG2 | Liver Cancer | 2-9 | [2] |

| HL-60 | Acute Myeloid Leukemia | 2-9 | [2] |

| MEF (non-cancerous) | Mouse Embryonic Fibroblast | 28.4 | [5] |

Table 2: Growth Inhibition (IC50) of SGC8158 in Various Human Cancer Cell Lines. [2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the PRMT7 inhibitor SGC8158.

Cell Viability and Proliferation (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of SGC8158 on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest (e.g., A549, MCF7)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

SGC8158 (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of SGC8158 in complete culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a DMSO-only vehicle control.

-

Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of SGC8158.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot Analysis for Protein Expression and Methylation

This protocol is for assessing the levels of specific proteins and the methylation status of PRMT7 substrates.

-

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PRMT7, anti-Hsp70, anti-pan-mono-methyl-arginine (MMA), anti-p21, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-